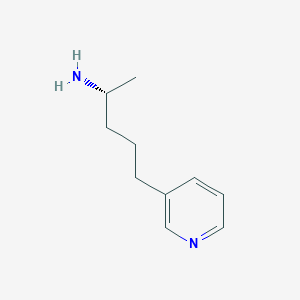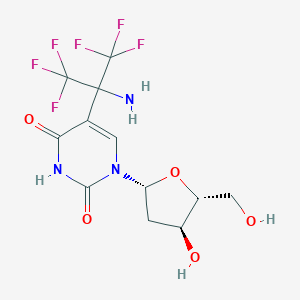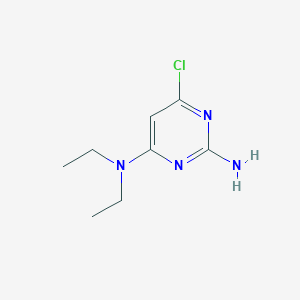![molecular formula C26H25N3O4 B039839 3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid CAS No. 124985-63-3](/img/structure/B39839.png)
3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid, commonly known as ACDC, is a fluorescent dye that has been widely used in scientific research. It is a member of the xanthenes family of dyes and is known for its bright red fluorescence. ACDC has been used in a variety of applications, including microscopy, flow cytometry, and fluorescence imaging.
作用机制
The mechanism of action of ACDC involves its ability to bind to cellular structures and emit bright red fluorescence upon excitation with light. This property has made it a valuable tool for studying cellular processes and interactions.
Biochemical and Physiological Effects:
ACDC has been shown to have minimal toxicity and is generally considered safe for use in scientific research. However, it is important to note that the effects of ACDC on biochemical and physiological processes have not been extensively studied.
实验室实验的优点和局限性
One of the main advantages of ACDC is its bright red fluorescence, which makes it easy to detect and track in cellular processes. Additionally, its low toxicity and ease of use make it a valuable tool in scientific research. However, one limitation of ACDC is its relatively low photostability, which can limit its usefulness in long-term experiments.
未来方向
There are several potential future directions for research involving ACDC. One possible area of study is the development of more photostable derivatives of ACDC, which would increase its usefulness in long-term experiments. Another potential direction is the use of ACDC as a tool for studying cellular signaling pathways, as well as for monitoring changes in intracellular pH. Additionally, ACDC could be used as a probe for studying protein-protein interactions in living cells.
合成方法
The synthesis of ACDC involves several steps, including the condensation of 3,6-bis(dimethylamino)xanthene-9-carbaldehyde with cyclohexane-1,4-dione, followed by acetylation of the resulting compound. The final product is obtained by treating the acetylated compound with a strong acid, such as sulfuric acid.
科学研究应用
ACDC has been used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and fluorescence imaging. It has also been used as a probe for studying protein-protein interactions, as well as for monitoring changes in intracellular pH.
属性
CAS 编号 |
124985-63-3 |
|---|---|
分子式 |
C26H25N3O4 |
分子量 |
443.5 g/mol |
IUPAC 名称 |
3-acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C26H25N3O4/c1-15(30)27-16-6-9-19(22(12-16)26(31)32)25-20-10-7-17(28(2)3)13-23(20)33-24-14-18(29(4)5)8-11-21(24)25/h6-14H,1-5H3,(H,31,32) |
InChI 键 |
GXOCAICLOJUEBX-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O |
规范 SMILES |
CC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O |
同义词 |
acetamidotetramethylrhodamine ATMR |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)





